8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-
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Overview
Description
N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring The compound also contains a dimethylaminoethyl group and a phenyl group attached to the quinoline ring, as well as a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline ring is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and as a drug candidate for the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Similar structure with a naphthalimide core instead of a quinoline core.
N,N-Dimethylaminoethanol: Contains a dimethylaminoethyl group but lacks the quinoline and phenyl groups.
2-(Dimethylamino)ethanol: Similar to N,N-Dimethylaminoethanol but with a hydroxyl group instead of a carboxamide group.
Uniqueness
N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
113431-33-7 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C20H21N3O/c1-23(2)12-11-21-20(24)18-10-6-9-16-13-17(14-22-19(16)18)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
INTAOFYQFWWHSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC(=CN=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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